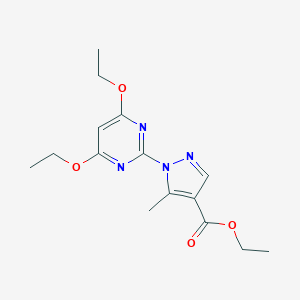![molecular formula C21H16N4O2 B287686 N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide, commonly known as NPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying the physiological and biochemical effects of certain ion channels in the body.
Mécanisme D'action
NPPF works by binding to the pore region of TRP channels and blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a corresponding decrease in the physiological and biochemical effects associated with its function.
Biochemical and Physiological Effects:
Studies have shown that NPPF can effectively block TRP channels, leading to a decrease in pain sensation, temperature sensitivity, and cardiovascular function. Additionally, NPPF has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPPF in lab experiments is its selectivity for TRP channels, allowing researchers to study the effects of these channels in isolation. However, one limitation of NPPF is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving NPPF. One area of focus could be the development of more selective TRP channel blockers, which could provide greater insight into the specific functions of these channels. Additionally, further research could be conducted to explore the potential therapeutic applications of NPPF in the treatment of inflammatory conditions and other diseases.
Méthodes De Synthèse
NPPF can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with 2-phenylacetyl chloride to form 2-(2-phenylacetyl) naphthalene-1-ol. This compound is then reacted with cyanogen bromide to form 2-(2-phenylacetyl) naphthalene-1-oxycyanide, which is further reacted with 4-aminopyrimidine to form NPPF.
Applications De Recherche Scientifique
NPPF has been used in scientific research to study the role of certain ion channels in the body, particularly the transient receptor potential (TRP) channels. TRP channels play a crucial role in various physiological processes, including pain sensation, temperature regulation, and cardiovascular function. NPPF has been shown to selectively block TRP channels, making it a valuable tool for studying their function.
Propriétés
Nom du produit |
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide |
|---|---|
Formule moléculaire |
C21H16N4O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide |
InChI |
InChI=1S/C21H16N4O2/c26-14-22-25-19-13-20(24-21(23-19)16-8-2-1-3-9-16)27-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,22,26)(H,23,24,25) |
Clé InChI |
YUBDVWJEUQONLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)
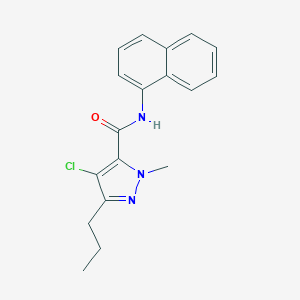
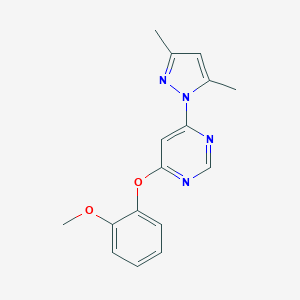
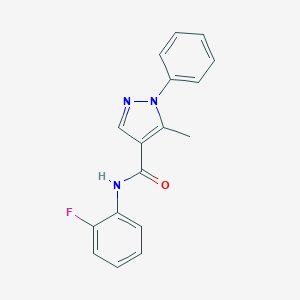
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
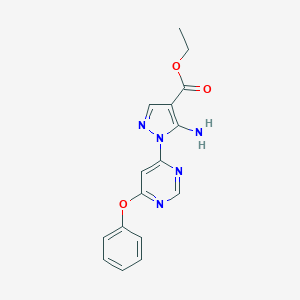

![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)

